molecular formula C15H20Cl2N2O B12742360 2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide CAS No. 108839-72-1

2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide

Cat. No.: B12742360
CAS No.: 108839-72-1
M. Wt: 315.2 g/mol
InChI Key: SVSRRSXNVVWQIJ-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as phosphorus pentachloride, and solvents like dichloromethane, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like dichloromethane, and catalysts like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

108839-72-1

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H20Cl2N2O/c1-11(19-8-3-2-4-9-19)10-14(20)18-15-12(16)6-5-7-13(15)17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20)

InChI Key

SVSRRSXNVVWQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=C(C=CC=C1Cl)Cl)N2CCCCC2

Origin of Product

United States

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